![molecular formula C15H21N5O2 B7645242 7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B7645242.png)
7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione, also known as BPIP, is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS). It has been identified as a potential drug candidate for the treatment of autoimmune and inflammatory diseases, including lupus, psoriasis, and arthritis.
Mecanismo De Acción
7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione exerts its therapeutic effects by selectively inhibiting the activity of cGAS, an enzyme that plays a key role in the innate immune response to viral and bacterial infections. cGAS is responsible for the production of cyclic GMP-AMP (cGAMP), a signaling molecule that activates the STING pathway and triggers the production of IFN-β and other pro-inflammatory cytokines. This compound binds to the active site of cGAS and prevents the formation of cGAMP, thereby reducing the production of IFN-β and other pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in immune cells. In addition to its inhibitory effects on cGAS activity, this compound has been shown to reduce the production of reactive oxygen species (ROS) and the activation of the inflammasome, two key components of the immune response to infection and inflammation. This compound has also been shown to reduce the proliferation of T cells and the production of autoantibodies in animal models of lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione has several advantages as a research tool for the study of autoimmune and inflammatory diseases. It is a potent and selective inhibitor of cGAS, and has been shown to be effective in several animal models of disease. This compound is also relatively stable and can be easily synthesized using standard laboratory techniques. However, this compound has some limitations as a research tool. It is not yet approved for use in humans, and its safety and efficacy in clinical trials have not been established. In addition, this compound may have off-target effects on other enzymes and pathways, which could complicate its use as a research tool.
Direcciones Futuras
There are several future directions for the study of 7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione and its potential therapeutic applications. One area of research is the development of new and more potent cGAS inhibitors that can be used in combination with this compound to achieve greater therapeutic efficacy. Another area of research is the identification of biomarkers that can be used to predict the response to this compound treatment in patients with autoimmune and inflammatory diseases. Finally, further studies are needed to elucidate the mechanisms of action of this compound and its effects on other immune pathways and cell types.
Métodos De Síntesis
7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione can be synthesized using a multi-step process involving the reaction of several chemical intermediates. One such method involves the reaction of 2,6-dichloropurine with 2,2-dimethoxypropane and potassium carbonate in dimethyl sulfoxide (DMSO) to yield the intermediate 8-(2,2-dimethoxyethyl)-3-methyl-1,2,3,9-tetrahydro-7H-purine-2,6-dione. This intermediate is then reacted with piperidine and but-2-enal in the presence of a palladium catalyst to yield this compound.
Aplicaciones Científicas De Investigación
7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in autoimmune and inflammatory diseases. In preclinical studies, this compound has been shown to effectively inhibit the production of interferon-beta (IFN-β) and other pro-inflammatory cytokines in immune cells, leading to a reduction in disease symptoms. This compound has also been shown to be effective in several animal models of autoimmune and inflammatory diseases, including lupus, psoriasis, and arthritis.
Propiedades
IUPAC Name |
7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-3-4-10-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-8-6-5-7-9-19/h3-4H,5-10H2,1-2H3,(H,17,21,22)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWGXVDCJZWOM-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

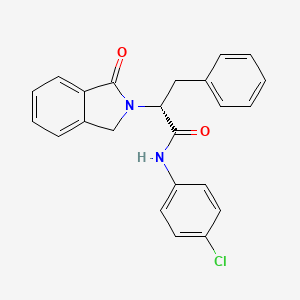

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
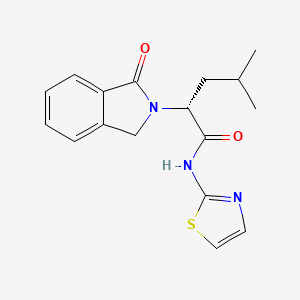
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)
![1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B7645205.png)
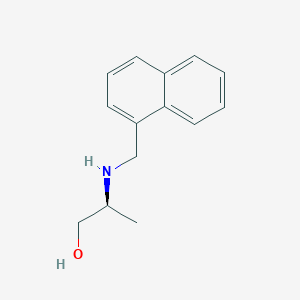
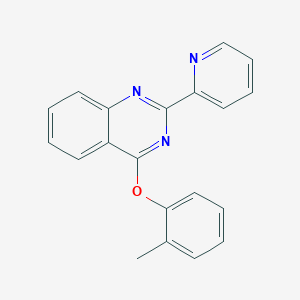
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)
![N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)
![3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7645236.png)
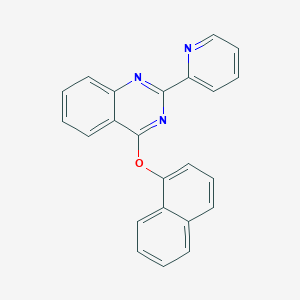
![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)